![molecular formula C14H8O2 B087947 5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione CAS No. 5254-01-3](/img/structure/B87947.png)
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione, commonly referred to as DCAD, is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. DCAD is a highly conjugated molecule that consists of two fused five- and six-membered rings, and a carbonyl group at the 1,2-position.
作用机制
The mechanism of action of DCAD is not fully understood, but it is believed to involve intercalation into DNA and RNA, which can lead to changes in their structure and function. DCAD has also been shown to generate reactive oxygen species upon exposure to light, which can cause oxidative damage to cells and tissues.
生化和生理效应
DCAD's biochemical and physiological effects are largely dependent on its concentration, exposure time, and the system in which it is used. In vitro studies have shown that DCAD can induce DNA damage and inhibit DNA synthesis at high concentrations. However, at lower concentrations, DCAD has been shown to have no significant effect on cell viability or proliferation. In vivo studies have shown that DCAD can accumulate in various organs, including the liver, spleen, and kidneys, but its toxicity and long-term effects are still unknown.
实验室实验的优点和局限性
DCAD's unique chemical properties make it a versatile tool for various lab experiments, including DNA and RNA detection, photodynamic therapy, and the synthesis of functional materials. However, DCAD's potential toxicity and unknown long-term effects must be taken into consideration when designing experiments.
未来方向
There are several future directions for DCAD research, including the development of new synthesis methods, the exploration of its potential as a photosensitizer for photodynamic therapy, and the investigation of its interactions with other biomolecules, such as proteins and lipids. In addition, further studies are needed to determine DCAD's toxicity and long-term effects in vivo, as well as its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, DCAD is a unique 5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione that has gained significant attention in recent years due to its potential applications in scientific research. DCAD can be synthesized through various methods and has been used in various applications, including as a fluorescent probe for DNA and RNA, a photosensitizer for photodynamic therapy, and a building block for the synthesis of functional materials. Despite its potential advantages, DCAD's potential toxicity and unknown long-term effects must be taken into consideration when designing experiments. Further research is needed to fully understand DCAD's mechanism of action, biochemical and physiological effects, and potential applications in various fields.
合成方法
DCAD can be synthesized through various methods, including the Diels-Alder reaction, Suzuki-Miyaura coupling, and Friedel-Crafts acylation. The most commonly used method for DCAD synthesis is the Diels-Alder reaction, which involves the reaction of anthracene-9,10-dione and cyclopentadiene. This reaction yields a mixture of DCAD and its isomer, 6,7-dihydrocyclopenta[fg]acenaphthylene-1,2-dione (DHCD). DCAD can be separated from DHCD using column chromatography.
科研应用
DCAD has been used in various scientific research applications, including as a fluorescent probe for DNA and RNA, a photosensitizer for photodynamic therapy, and a building block for the synthesis of functional materials. DCAD's unique chemical structure allows it to interact with DNA and RNA through intercalation, which has been used for the detection and quantification of nucleic acids in biological samples. In addition, DCAD's photochemical properties make it a promising candidate for photodynamic therapy, a cancer treatment that uses light to activate photosensitizers and generate reactive oxygen species that can kill cancer cells.
性质
CAS 编号 |
5254-01-3 |
|---|---|
产品名称 |
5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione |
分子式 |
C14H8O2 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
tetracyclo[5.5.2.04,13.010,14]tetradeca-1(13),4,6,10(14),11-pentaene-2,3-dione |
InChI |
InChI=1S/C14H8O2/c15-13-9-5-3-7-1-2-8-4-6-10(14(13)16)12(9)11(7)8/h3-6H,1-2H2 |
InChI 键 |
MYYPBOYMYOLWAI-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)C3=O |
规范 SMILES |
C1CC2=CC=C3C4=C(C=CC1=C24)C(=O)C3=O |
其他 CAS 编号 |
5254-01-3 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B87864.png)
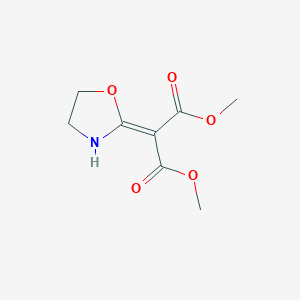
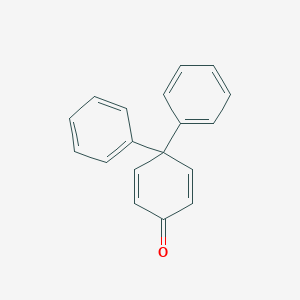
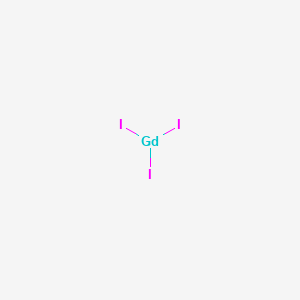
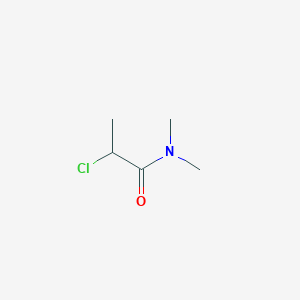
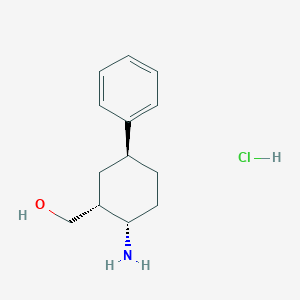
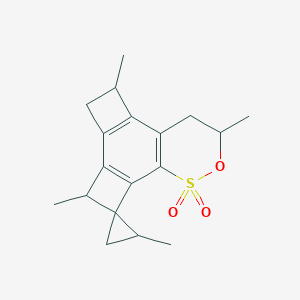
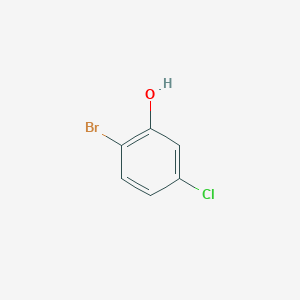
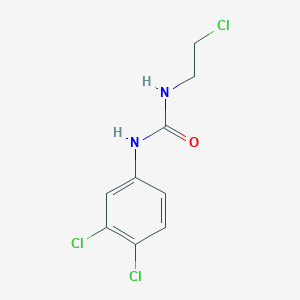
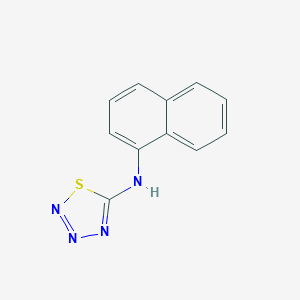
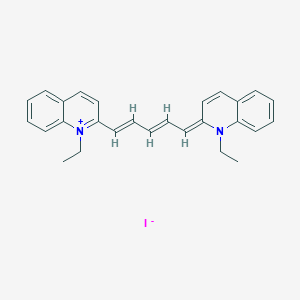
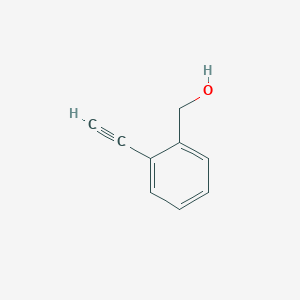
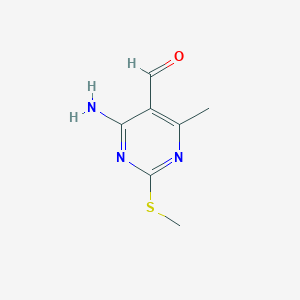
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)